
Berkelium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berkelium bromide is a chemical compound consisting of berkelium and bromine, with the chemical formula BkBr₃. It is a member of the actinide series and is known for its radioactive properties. This compound typically appears as yellow-green crystals and is used primarily in scientific research due to its unique properties .
Méthodes De Préparation
Berkelium bromide can be synthesized through the reaction of berkelium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the bromide form. The general reaction is as follows: [ \text{2 Bk (s) + 3 Br₂ (g) → 2 BkBr₃ (s)} ] This method is commonly used in laboratory settings to produce small quantities of this compound for research purposes .
Analyse Des Réactions Chimiques
Berkelium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as berkelium oxybromide.
Reduction: It can be reduced back to elemental berkelium under specific conditions.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other anions, such as fluoride or chloride.
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Berkelium bromide is primarily used in scientific research, particularly in the study of actinide chemistry. Its applications include:
Synthesis of Superheavy Elements: this compound is used as a target material in nuclear reactors to produce superheavy elements through neutron bombardment.
Radiochemical Studies: It is used in radiochemical experiments to study the properties and behavior of radioactive elements.
Material Science: This compound is used to investigate the crystal structures and bonding characteristics of actinide compounds.
Mécanisme D'action
The mechanism of action of berkelium bromide involves its radioactive decay properties. Berkelium-249, a common isotope in this compound, undergoes beta decay to form californium-249. This decay process releases energy in the form of beta particles, which can be detected and measured in radiochemical experiments. The molecular targets and pathways involved in these reactions are primarily related to the radioactive decay process .
Comparaison Avec Des Composés Similaires
Berkelium bromide can be compared to other berkelium halides, such as berkelium fluoride, berkelium chloride, and berkelium iodide. These compounds share similar chemical properties but differ in their crystal structures and reactivity. For example:
Berkelium Fluoride (BkF₃): Has a tricapped trigonal prismatic structure.
Berkelium Chloride (BkCl₃): Exhibits a similar structure to this compound but with different lattice parameters.
Berkelium Iodide (BkI₃): Has an octahedral coordination structure.
This compound is unique due to its specific crystal structure and the conditions under which it is stable, making it a valuable compound for studying the chemistry of actinides.
Propriétés
Numéro CAS |
24297-28-7 |
|---|---|
Formule moléculaire |
BkBr3-3 |
Poids moléculaire |
486.78 g/mol |
Nom IUPAC |
berkelium;tribromide |
InChI |
InChI=1S/Bk.3BrH/h;3*1H/p-3 |
Clé InChI |
UIFWZZXLVUESQF-UHFFFAOYSA-K |
SMILES canonique |
[Br-].[Br-].[Br-].[Bk] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


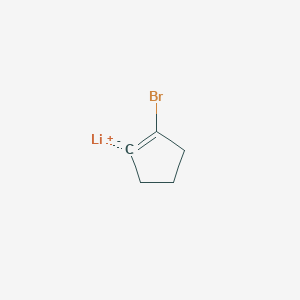
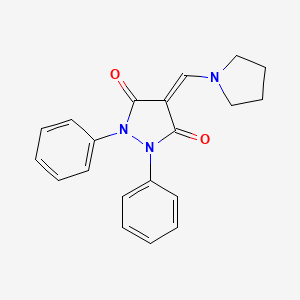
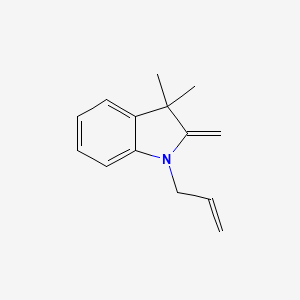
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
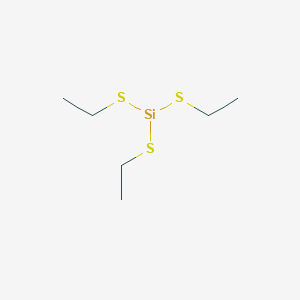

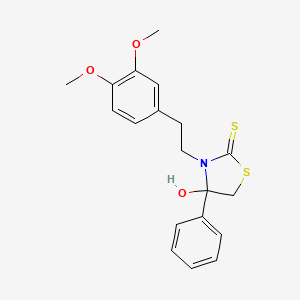

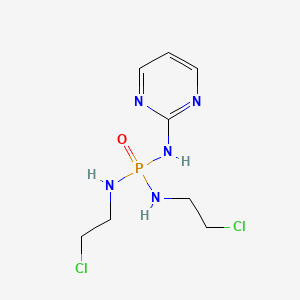
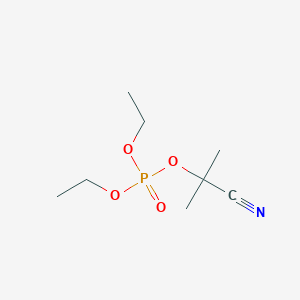

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)

